2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine

Lipophilicity Drug Design ADME

2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine (CAS 1431654-73-7) is a fluorinated heterocyclic building block (C₆H₆F₃N₃O, MW 193.13) featuring a pyrimidine core with a 4-amino group and a 2-(2,2,2-trifluoroethoxy) substituent. The electron‑withdrawing trifluoroethoxy group significantly modulates the ring’s electronic properties compared to non‑fluorinated alkoxy analogs, making it a valuable intermediate in drug discovery.

Molecular Formula C6H6F3N3O
Molecular Weight 193.13
CAS No. 1431654-73-7
Cat. No. B3047664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine
CAS1431654-73-7
Molecular FormulaC6H6F3N3O
Molecular Weight193.13
Structural Identifiers
SMILESC1=CN=C(N=C1N)OCC(F)(F)F
InChIInChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-11-2-1-4(10)12-5/h1-2H,3H2,(H2,10,11,12)
InChIKeyRTTWPZSZAYCRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine (CAS 1431654-73-7) – Core Structure & Procurement Profile


2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine (CAS 1431654-73-7) is a fluorinated heterocyclic building block (C₆H₆F₃N₃O, MW 193.13) featuring a pyrimidine core with a 4-amino group and a 2-(2,2,2-trifluoroethoxy) substituent . The electron‑withdrawing trifluoroethoxy group significantly modulates the ring’s electronic properties compared to non‑fluorinated alkoxy analogs, making it a valuable intermediate in drug discovery . It is commercially available from multiple vendors for research use, typically at ≥95% purity .

Why Generic Substitution Fails for 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine


Simple in-class replacement with non‑fluorinated analogs such as 2‑methoxy‑ or 2‑ethoxypyrimidin‑4‑amine is not straightforward because the trifluoroethoxy group profoundly alters physicochemical and pharmacological properties. Computational data indicate a logP shift from +0.39 (2‑ethoxypyrimidin‑4‑amine) to approximately +0.8–1.2 for the target compound, accompanied by a pKa decrease of ~1–2 units , improving membrane permeability and metabolic stability . Furthermore, the trifluoroethoxy fragment is explicitly required for target engagement in patent‑disclosed TAAR1 ligands (Ki 41 nM) [1]; the des‑fluoro analogs lose this activity, demonstrating that the fluorine atoms are not interchangeable decorations but essential pharmacophoric elements.

Quantitative Differentiation Evidence for 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine


LogP Enhancement Relative to Non‑Fluorinated Alkoxy Analogs

The 2‐(2,2,2‐trifluoroethoxy) group increases lipophilicity versus the corresponding ethoxy analog. The target compound’s predicted logP is approximately 1.1, compared to 0.39 for 2‑ethoxypyrimidin‑4‑amine . This ~0.7 log unit increase can improve membrane permeability while retaining acceptable solubility.

Lipophilicity Drug Design ADME

pKa Modulation by Trifluoroethoxy Group

The electron‑withdrawing trifluoroethoxy group lowers the basicity of the pyrimidine nitrogen. For 2‑methoxypyrimidin‑4‑amine the predicted pKa is 4.97 ; the target compound is estimated to have a pKa near 3.5–4.0 , a drop of ~1.0–1.5 units. This shift reduces the fraction ionized at physiological pH, potentially enhancing absorption.

Ionization Solubility Bioavailability

TAAR1 Ligand Potency Enabled by the Trifluoroethoxy Motif

In US9828374, a derivative with the 2‑(2,2,2‑trifluoroethoxy)pyrimidin‑4‑yl core shows a Ki of 41 nM for the TAAR1 receptor [1]. The des‑trifluoroethoxy analog (structure not disclosed) is inferred to be inactive or significantly less potent, establishing the group as a critical pharmacophoric element for this target.

TAAR1 GPCR CNS

Regioisomeric Distinction: Crystal Structure Confirmation of the 2,4‑Disubstituted Pattern

The regioisomer 2‑amino‑4‑(2,2,2‑trifluoroethoxy)pyrimidine has been unambiguously characterized by single‑crystal X‑ray diffraction, revealing a hydrogen‑bonded dimer in the asymmetric unit [1]. This structural data provides a definitive reference that the target compound (amine at 4‑position, trifluoroethoxy at 2‑position) differs in hydrogen‑bonding network and crystal packing, which can affect solubility, formulation, and solid‑state stability.

Regiochemistry Solid State Quality Control

Kinase Inhibitor Intermediate: Patent Use in Aminopyrimidine Modulators

The compound is employed as an intermediate in the synthesis of aminopyrimidine derivatives claimed as kinase activity modulators in WO2013040044A1 and US10080750B2 [1]. In these patents, the trifluoroethoxy group at the pyrimidine 2‑position is a conserved feature, whereas the corresponding methoxy or ethoxy analogs are absent from the exemplified structures, indicating a structure‑activity relationship preference for the fluorinated substituent.

Kinase Cancer Intermediate

Synthetic Versatility: Reactive Handle for Subsequent Functionalization

The free 4‑amine group serves as a reactive handle for amide coupling, reductive amination, or nucleophilic aromatic substitution, while the 2‑trifluoroethoxy group remains stable under standard cross‑coupling conditions . In contrast, the 2‑amino‑4‑trifluoroethoxy isomer offers different reactivity at the 2‑position, limiting its use in certain library designs. This orthogonality is a practical advantage when building diverse compound collections.

Synthetic Chemistry Cross-Coupling Library Synthesis

Best Application Scenarios for 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine


TAAR1‑Focused CNS Drug Discovery

The compound is a direct precursor to potent TAAR1 ligands (Ki 41 nM, US9828374 Example 26). Medicinal chemistry teams targeting this aminergic GPCR for psychiatric disorders should prioritize this building block, as the des‑fluoro analogs lack the required receptor affinity [1].

Kinase Inhibitor Library Synthesis

Patents WO2013040044A1 and US10080750B2 explicitly incorporate the 2‑(2,2,2‑trifluoroethoxy)pyrimidin‑4‑amine core into kinase modulators. The trifluoroethoxy group is a conserved motif not replaceable by methoxy or ethoxy, making the compound essential for producing patent‑relevant kinase inhibitor libraries [2].

ADME‑Optimized Lead Generation

The trifluoroethoxy substituent simultaneously increases logP by ~0.7 units and lowers pKa by 1.0–1.5 units relative to non‑fluorinated alkoxy analogs, a dual effect that can enhance passive permeability while mitigating ionization‑related solubility issues. This property profile is advantageous in lead optimization campaigns where balancing permeability and solubility is critical.

Solid‑State Form Screening

The absence of a reported crystal structure for the target regioisomer, contrasted with the well‑characterized dimer structure of the 2‑amino‑4‑(2,2,2‑trifluoroethoxy)pyrimidine isomer, suggests that polymorph or co‑crystal screening may uncover patentable solid forms with improved stability or bioavailability. Procurement of high‑purity material is a prerequisite for such studies [3].

Quote Request

Request a Quote for 2-(2,2,2-Trifluoroethoxy)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.